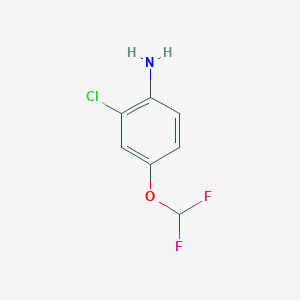

2-Chloro-4-(difluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMPKLBAJFDEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247745-21-6 | |

| Record name | 2-chloro-4-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context of Fluorinated Aniline Derivatives

Aniline (B41778) and its derivatives are fundamental building blocks in industrial chemistry, serving as precursors for a wide array of products, including dyes, polymers, and pharmaceuticals. researchgate.netplos.org The introduction of fluorine atoms into aniline molecules can significantly alter their chemical and physical properties. ontosight.aiontosight.ai Fluorination is a strategy employed in drug development to enhance properties such as metabolic stability, bioavailability, and binding affinity to target proteins. nih.govnih.gov The carbon-fluorine bond is very strong, which can block metabolically susceptible sites on a drug molecule, thereby prolonging its therapeutic effect. nih.gov Furthermore, the high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups, which can in turn affect a compound's absorption and distribution in the body. nih.govnih.gov Consequently, fluorinated aniline derivatives are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. ontosight.aichemicalbook.com

Rationale for Academic Investigation of 2 Chloro 4 Difluoromethoxy Aniline

Established Synthetic Routes and Optimizations

The synthesis of this compound can be approached through several established multi-step sequences, typically involving the assembly of the substituted benzene (B151609) ring through sequential nitration, reduction, and halogenation steps, coupled with the introduction of the difluoromethoxy group.

A well-documented industrial approach for analogous compounds, such as the regioisomeric 4-chloro-difluoromethoxyaniline, begins with trichloromethoxybenzene. google.com This method highlights a common strategy for building fluorinated anilines, although its direct application to yield the 2-chloro isomer is not prominently described in the literature. The established process for the 4-chloro isomer involves a three-step sequence:

Selective Fluorination: Trichloromethoxybenzene is treated with a fluorinating agent like hydrogen fluoride (B91410) (HF) to selectively replace two chlorine atoms with fluorine, yielding chlorodifluoromethoxybenzene. google.com

Nitration: The resulting chlorodifluoromethoxybenzene undergoes nitration, typically using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution directs the nitro group primarily to the position para to the chlorodifluoromethoxy group, producing 4-(chlorodifluoromethoxy)nitrobenzene. google.com

Reduction: The final step is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using catalysts such as Raney Nickel or palladium on carbon (Pd/C), yielding the final aniline product. google.com

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1 | Trichloromethoxybenzene | Hydrogen Fluoride (HF) | Chlorodifluoromethoxybenzene | Catalytic, selective fluorination |

| 2 | Chlorodifluoromethoxybenzene | Mixed Acid (HNO₃/H₂SO₄) | 4-(Chlorodifluoromethoxy)nitrobenzene | Electrophilic nitration |

| 3 | 4-(Chlorodifluoromethoxy)nitrobenzene | H₂, Raney Ni or Pd/C | 4-(Chlorodifluoromethoxy)aniline | Catalytic hydrogenation (e.g., 2-3 MPa, 30-45 °C) google.com |

This table describes the synthesis of the 4-chloro isomer as a representative example of the synthetic strategy.

Alternative synthetic routes often provide greater flexibility and may be employed to achieve the specific 2-chloro substitution pattern. A common strategy involves starting with more readily available precursors like 4-nitrophenol (B140041) or its chlorinated derivatives.

One plausible pathway begins with the synthesis of 4-(difluoromethoxy)aniline (B1299965). This can be prepared from 4-nitrophenol, which is first reacted with a difluoromethylene source (like monochlorodifluoromethane) under basic conditions to form 4-(difluoromethoxy)nitrobenzene. google.com Subsequent reduction of the nitro group yields 4-(difluoromethoxy)aniline. The final, challenging step would be the selective ortho-chlorination of 4-(difluoromethoxy)aniline to introduce the chlorine atom at the desired C2 position.

A more direct route starts with a pre-chlorinated precursor, 2-chloro-4-nitrophenol (B164951) . This starting material is commercially available and can be synthesized by the chlorination of 4-nitrophenol. chemicalbook.comfishersci.casigmaaldrich.com The synthesis would then proceed via two main steps:

Difluoromethoxylation: The hydroxyl group of 2-chloro-4-nitrophenol is converted to a difluoromethoxy group. This can be achieved using reagents capable of generating a difluoromethylene species.

Nitro Group Reduction: The nitro group of the resulting 1-chloro-2-(difluoromethoxy)-5-nitrobenzene is reduced to an amine using standard reduction methods, such as catalytic hydrogenation or metal-acid systems, to yield this compound.

Novel Approaches to this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These include direct C-H functionalization and the development of novel catalytic systems.

The direct chlorination of aniline derivatives presents a challenge in controlling regioselectivity, as the activating amino group directs substitution to both ortho and para positions. beilstein-journals.org A notable study on the direct chlorination of 4-(difluoromethoxy)aniline, the immediate precursor to the target molecule in one of the pathways described above, highlights this challenge.

In an effort to synthesize a related pharmaceutical intermediate, researchers developed a method for the direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline using a system of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂). This process efficiently yields 2,6-dichloro-4-(difluoromethoxy)aniline . While the goal in that case was dichlorination, the study underscores the high reactivity of the two ortho positions and the difficulty in stopping the reaction at the mono-chlorinated stage under these conditions. Achieving selective mono-chlorination to produce this compound would require careful control of stoichiometry and reaction conditions, or the use of more advanced catalytic systems.

To overcome the challenges of selectivity and harsh reaction conditions, several catalytic innovations have been developed that are applicable to the synthesis of this compound.

Photoredox Catalysis for Difluoromethoxylation: A significant innovation is the use of visible-light photoredox catalysis for the direct C-H difluoromethoxylation of arenes. nih.gov This method utilizes a photocatalyst that, upon excitation with light, initiates a single electron transfer (SET) process with a specialized difluoromethoxylating reagent. This generates a highly reactive OCF₂H radical that can then add to the aromatic ring. This approach avoids the need for pre-functionalized starting materials and often proceeds under mild, room-temperature conditions, showing tolerance for a wide variety of functional groups. nih.gov

Organocatalytic ortho-Chlorination: To address the issue of regioselectivity in the chlorination of anilines, organocatalytic methods have emerged. One highly effective strategy employs secondary ammonium (B1175870) salts, such as diisopropylammonium chloride, as a catalyst. nih.govresearchgate.net This catalyst is believed to operate through hydrogen bonding, forming a complex with the aniline substrate and the chlorinating agent (e.g., N-chlorosuccinimide, NCS). This assembly effectively shields the para-position and activates the ortho-positions for highly selective chlorination. nih.gov This represents a powerful strategy for the targeted synthesis of ortho-chloroanilines from their respective aniline precursors.

Mechanistic Studies of Key Transformation Steps

Understanding the reaction mechanisms is crucial for optimizing existing methods and designing new ones.

The mechanism of photocatalytic difluoromethoxylation has been investigated through both experimental and computational studies. The process is believed to begin with the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited catalyst then engages in a single electron transfer (SET) with a cationic difluoromethoxylating reagent. This reduction generates a neutral radical intermediate which then fragments to release the electrophilic •OCF₂H radical. This radical adds to the electron-rich aniline ring to form a difluoromethoxylated cyclohexadienyl radical. Finally, this radical is oxidized and deprotonated to rearomatize the ring and furnish the final product. nih.gov

The mechanism of electrophilic chlorination of anilines has also been a subject of extensive study. In catalyzed reactions, such as those using an organocatalyst, the reaction proceeds via a defined pathway that enhances regioselectivity. For the secondary ammonium salt-catalyzed ortho-chlorination, it is proposed that the catalyst forms a hydrogen-bond network involving the aniline's N-H group, the chloride anion, and the N-Cl group of the chlorinating agent. This ternary complex positions the electrophilic chlorine atom in close proximity to the ortho C-H bond, facilitating a regioselective electrophilic aromatic substitution while sterically hindering attack at the para-position. nih.gov DFT studies of aniline chlorination confirm that the reaction proceeds through the formation of intermediate Wheland complexes (sigma complexes), and the transition states leading to the ortho and para products are typically lower in energy than the one leading to the meta product. tsijournals.com

Chemical Reactivity and Functional Group Transformations of 2 Chloro 4 Difluoromethoxy Aniline

Reactivity of the Amino Group

The primary reactivity of the amino group in 2-chloro-4-(difluoromethoxy)aniline is nucleophilic. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, making it a key site for molecular elaboration.

Amidation and Condensation Reactions

The amino group undergoes typical acylation reactions with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. These reactions are fundamental in synthetic chemistry for protecting the amino group or for constructing larger molecules. For instance, the reaction of this compound with cyclopropanecarbonyl chloride yields N-[2-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide, a key intermediate in the synthesis of certain crop protection agents.

The amino group also participates in condensation reactions. A notable example is the Friedländer annulation, a classic method for synthesizing quinolines. In this type of reaction, an aniline (B41778) derivative condenses with a β-ketoester or a similar compound containing a reactive carbonyl group, followed by cyclization and dehydration to form the quinoline (B57606) ring system. While specific examples for this compound are not broadly documented in this exact condensation, the reaction of substituted anilines with α,β-unsaturated carbonyl compounds is a well-established route. researchgate.net

Another significant reaction is its nucleophilic substitution on activated heterocyclic systems, such as chloropyrimidines. rsc.orgresearchgate.net The aniline derivative acts as a nucleophile, displacing a leaving group (like chloride) on the pyrimidine (B1678525) ring to form 2-anilinopyrimidines. rsc.org These reactions can be facilitated by conventional heating or microwave irradiation, with the latter often providing higher efficiency. rsc.org The electronic nature of substituents on the aniline ring can significantly influence the reaction's course and yield. rsc.orgresearchgate.net

Table 1: Examples of Amidation and Nucleophilic Substitution Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | Cyclopropanecarbonyl chloride | Amidation | N-[2-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide |

| Substituted Anilines | 2-chloro-4,6-dimethylpyrimidine | Nucleophilic Aromatic Substitution | 2-Anilinopyrimidine derivatives |

| Aniline Derivatives | 4-chloro-3,5-dinitrobenzotrifluoride | Anilino-dechlorination | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives researchgate.net |

Nucleophilic Additions

While amidation involves nucleophilic acyl substitution, the amino group can also theoretically participate in nucleophilic addition reactions. This typically involves the addition of the amine to a carbon-carbon or carbon-heteroatom double bond, such as in Michael additions to α,β-unsaturated carbonyl compounds or the formation of imines with aldehydes and ketones. However, for this compound specifically, these reaction pathways are less commonly documented in readily available literature compared to its amidation and substitution reactions. The reactivity is generally dominated by transformations that lead to the formation of highly stable amide or heteroaromatic linkages.

Aromatic Ring Functionalization

The substitution pattern of the aromatic ring can be further modified through reactions that target the C-H bonds. The outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgbyjus.com In these reactions, an electrophile replaces a hydrogen atom on the ring. byjus.com The process typically involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orglibretexts.org Aromaticity is restored by the loss of a proton. libretexts.org Common SₑAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglumenlearning.com For substituted benzenes like this compound, the existing groups on the ring control both the rate of reaction and the position of the new substituent. wikipedia.org

Regioselectivity and Substituent Effects

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the cumulative electronic effects of the amino, chloro, and difluoromethoxy groups.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. This donation stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the positions ortho or para to the amino group. wikipedia.org

Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director because its lone pairs can be donated via resonance to stabilize the arenium ion intermediate. taylorandfrancis.com

Difluoromethoxy Group (-OCHF₂): This group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the two fluorine atoms. It is generally considered an ortho-, para-director, although its directing ability is weaker compared to halogens.

Combined Effect: The directing effects of these substituents are combined to predict the most likely site of substitution. The positions on the ring are numbered C1 (with -NH₂), C2 (with -Cl), C3 (H), C4 (with -OCHF₂), C5 (H), and C6 (H).

The -NH₂ group strongly directs to positions C6 (ortho) and C5 (para, relative to the C2-Cl).

The -Cl group directs to C1 (blocked), C3 (ortho), and C5 (para).

The -OCHF₂ group directs to C3 (ortho) and C5 (ortho).

The powerful activating and directing effect of the amino group is the dominant factor. It strongly favors substitution at its ortho and para positions. The para position (C4) is blocked by the difluoromethoxy group. Of the two ortho positions (C6 and C2), C2 is blocked by the chloro group. This leaves C6 as a potential site. However, the position C5 is para to the chloro group and ortho to the difluoromethoxy group, making it another potential site. Considering the powerful directing nature of the amino group, substitution would be strongly favored at the positions ortho and para to it. The most activated and sterically accessible positions are C5 and C6. The final regioselectivity would likely be a mixture, with the precise outcome often requiring experimental verification.

Transformations Involving the Chloro Substituent

The chloro group on the aromatic ring is generally unreactive towards nucleophilic attack under standard conditions. However, its transformation can be achieved through metal-catalyzed cross-coupling reactions or under specific conditions that favor nucleophilic aromatic substitution (SNAr). SNAr reactions on aryl chlorides typically require either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case here.

More commonly, the chloro group can serve as a handle in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the C2 position, providing a versatile method for further derivatization of the molecule. For example, a Suzuki-Miyaura cross-coupling could potentially replace the chloro group with an aryl or alkyl group by reacting it with a boronic acid in the presence of a palladium catalyst. taylorandfrancis.com Similarly, a Buchwald-Hartwig reaction could introduce a new amine functionality.

Nucleophilic Substitution Reactions

The primary site for nucleophilic behavior in this compound is the nitrogen atom of the amine group. This lone pair of electrons allows the molecule to act as a nucleophile in substitution reactions, attacking electron-deficient centers.

The reactivity of the aniline nitrogen can be harnessed in classic C-N bond-forming reactions. For instance, anilines are known to participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with highly electron-deficient aromatic rings. youtube.comnih.govresearchgate.net In such a process, the amine group of a molecule like this compound would attack an activated aryl halide, displacing the halide to form a new diarylamine structure. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, and its success is often dependent on the presence of strong electron-withdrawing groups on the electrophilic partner. youtube.comresearchgate.net

Another representative reaction is the Goldberg reaction, a copper-catalyzed variation of the Ullmann condensation, which couples an aniline with an aryl halide to form a diarylamine. researchgate.net This reaction typically requires higher temperatures than modern palladium-catalyzed methods but remains a viable strategy for C-N bond formation. researchgate.net The general mechanism involves the in-situ formation of a copper(I) amide species which then reacts with the aryl halide. researchgate.net

While the principles of these reactions are well-established for anilines, specific documented examples detailing the participation of this compound as the nucleophile in these named substitution reactions are not prevalent in readily available literature. However, its structural similarity to other anilines suggests it would be a competent nucleophile under appropriate conditions.

Transition Metal-Catalyzed Coupling Reactions

The structure of this compound, featuring both an amine nucleophile and a halogenated aromatic ring, makes it an ideal candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.

The most prominent C-N cross-coupling reaction for anilines is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed process allows for the coupling of amines with aryl halides or triflates to synthesize a wide array of substituted aryl amines. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand, base, and solvent is critical for achieving high efficiency and is tailored to the specific substrates. researchgate.netrsc.org

A patent for the synthesis of a corticotropin-releasing factor-1 receptor antagonist describes a key palladium-catalyzed coupling step using a closely related substrate, 2,6-dichloro-4-(difluoromethoxy)aniline. acs.org This demonstrates the practical application of this type of transformation on a difluoromethoxy-substituted aniline core. The reaction conditions from this process are detailed in the table below.

Interactive Table: Palladium-Catalyzed Coupling Reaction Conditions

| Parameter | Condition | Reference |

| Aniline Substrate | 2,6-dichloro-4-(difluoromethoxy)aniline | acs.org |

| Coupling Partner | (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one | acs.org |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | acs.org |

| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | acs.org |

| Base | Cesium Carbonate (Cs₂CO₃) | acs.org |

| Solvent | Toluene | acs.org |

| Product | (S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one | acs.org |

Beyond C-N couplings, the chloro-substituent on this compound allows it to serve as the electrophilic partner in C-C bond-forming reactions such as the Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed cross-coupling of the chloro-aniline with an organoboron reagent (e.g., a boronic acid or ester). This is a powerful and widely used method for constructing biaryl structures.

Heck Reaction: In a Heck reaction, the chloro-aniline would couple with an alkene under palladium catalysis to form a new substituted alkene, extending the carbon framework.

The viability of these reactions on the this compound scaffold is high, given the extensive precedent for such couplings on other functionalized aryl chlorides.

Stability and Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is a key feature of the molecule, imparting unique electronic properties and metabolic stability. It is often employed in medicinal chemistry as a bioisosteric replacement for a methoxy (B1213986) (-OCH₃) group to mitigate metabolic O-demethylation.

Stability: The C-F bonds in the difluoromethoxy group are significantly stronger than C-H bonds, contributing to its high metabolic stability. This increased stability makes the group resistant to enzymatic breakdown by cytochrome P450 enzymes, which can be a major metabolic pathway for less fluorinated analogues. organic-chemistry.org The difluoromethoxy group is generally stable under a variety of synthetic conditions, including the basic conditions often employed in cross-coupling reactions and the acidic conditions used in some deprotection steps. rsc.org However, the stability is not absolute. Studies on related compounds have shown that difluoromethoxy-substituted groups can be more sensitive to hydrolysis than their methoxy counterparts, particularly when adjacent to a labile group like a sulfamate. rsc.org This increased lability is attributed to the strong electron-withdrawing nature of the -OCF₂H group. rsc.org

Reactivity: The difluoromethoxy group is strongly electron-withdrawing, which influences the reactivity of the entire molecule. This property decreases the electron density on the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution.

The hydrogen atom of the difluoromethoxy group is acidic and can act as a hydrogen bond donor, which can influence molecular interactions and conformation. rsc.org While generally considered a stable, non-reactive handle, under specific conditions, the difluoromethyl group can be deprotonated using a combination of a strong base and a Lewis acid to generate a nucleophilic difluoromethyl anion synthon. youtube.com This allows for the construction of benzylic Ar-CF₂-R linkages, though this reactivity is not typically observed under standard reaction conditions. youtube.com

Strategic Applications in Organic Synthesis and Medicinal Chemistry

2-Chloro-4-(difluoromethoxy)aniline as a Versatile Synthetic Building Block

This compound is a highly valued intermediate in organic synthesis. The presence of its specific functional groups allows it to participate in a variety of chemical reactions to create more complex molecular architectures. The aniline (B41778) functional group is a primary site for reactions such as acylation, alkylation, and the formation of ureas and amides.

The difluoromethoxy (-OCF₂H) group, in particular, imparts unique characteristics to the molecule. It is often used as a bioisostere of a hydroxyl or methoxy (B1213986) group to improve a compound's pharmacokinetic profile. Incorporating fluorine can lead to enhanced metabolic stability and increased binding affinity to target proteins. The combination of the chloro and difluoromethoxy substituents on the aniline ring creates a unique electronic environment that influences the reactivity and potential biological activity of its derivatives. This makes this compound a key starting material for combinatorial chemistry and the synthesis of targeted compound libraries.

Design and Synthesis of Novel Pharmaceutical and Agrochemical Intermediates

The unique physicochemical properties of this compound make it an ideal precursor for the synthesis of advanced intermediates in the pharmaceutical and agrochemical industries. Its derivatives are integral components of molecules designed for high efficacy and improved stability.

In the agrochemical sector, intermediates derived from this compound are used to produce modern pesticides and herbicides. Fluorinated compounds are a significant subclass of agrochemicals, known for their enhanced performance compared to non-fluorinated analogs. The structural motifs provided by this building block are found in compounds designed to have high potency against specific biological targets in pests and weeds. For example, it serves as an intermediate in the synthesis of certain benzoylphenylurea insecticides, a class of compounds that interfere with insect growth.

Development of Biologically Active Compounds via Derivatization

The derivatization of this compound has led to the discovery and development of numerous biologically active compounds with applications in medicine and agriculture.

The this compound scaffold is a key component in the design of potent kinase inhibitors for cancer therapy. Vascular Endothelial Growth Factor Receptors (VEGFRs) and the B-Raf protein are critical targets in oncology as they play a central role in tumor angiogenesis and cell proliferation. rsc.orgnih.govnih.gov

VEGFR-1 and VEGFR-2 Inhibitors: Blocking the signaling pathway of VEGFR-2 is a primary strategy for inhibiting angiogenesis, the process by which new blood vessels form to supply tumors with nutrients. rsc.org The 2-chloro-anilino moiety is a well-established pharmacophore for ATP-competitive kinase inhibitors. Derivatives of this compound have been incorporated into quinazoline scaffolds to create potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov Docking studies have shown that the aniline moiety is crucial for interaction with conserved amino acid residues in the kinase binding sites of both EGFR and VEGFR-2. nih.gov The unique substitution pattern of this compound contributes to the optimization of binding affinity and selectivity.

| Target Kinase | Derivative Class | Key Research Finding |

| VEGFR-2 / EGFR | 2-chloro-4-anilino-quinazolines | The aniline moiety is vital for interaction with conserved Glu and Asp residues in the kinase binding sites. nih.gov |

| VEGFR-1 / VEGFR-2 | 1,3,4-Oxadiazole compounds | The related 4-(chlorodifluoromethoxy)aniline is a known intermediate for synthesizing compounds targeting VEGFR-1 and VEGFR-2. google.com |

B-Raf Inhibitors: The B-Raf protein is a key component of the MAPK signaling pathway, and its mutation (e.g., V600E) leads to uncontrolled cell growth in various cancers, including melanoma. nih.gov Small molecule inhibitors targeting the mutated B-Raf protein are a cornerstone of targeted therapy. Substituted anilines are frequently used as core fragments in the development of B-Raf inhibitors. The structural features of this compound make it a suitable candidate for derivatization into novel B-Raf inhibitors, aiming to overcome resistance to existing therapies.

The versatility of the this compound structure extends to the development of agents to combat microbial infections and agricultural pests.

Antimicrobial Agents: Substituted anilines and the presence of halogen atoms are known to contribute to the antimicrobial properties of organic compounds. smolecule.com Research into pyrano[2,3-d]pyrimidines synthesized from chloro-substituted aromatic precursors has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Derivatization of this compound can lead to novel compounds with potential as new antimicrobial agents, which are urgently needed to address the challenge of antibiotic resistance. nih.govnih.gov

Insecticidal Agents: This compound is a valuable intermediate for synthesizing modern insecticides. Specifically, it is related to precursors used in the production of benzoylphenylurea insecticides like Novaluron. These insecticides act as insect growth regulators by inhibiting chitin synthesis, a process essential for the formation of the insect exoskeleton. The 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline moiety, a structurally related compound, is a known component in this class of agrochemicals. nih.gov

| Agent Class | Target Application | Mechanism of Action |

| Benzoylphenylurea Derivatives | Agriculture (Insecticide) | Inhibition of chitin synthesis, disrupting insect growth and development. |

| Heterocyclic Compounds | Medicine (Antimicrobial) | Varies with structure; potential to disrupt cell wall synthesis or other essential bacterial processes. researchgate.net |

Beyond cancer and infectious diseases, derivatives of this compound are explored for their potential to modulate enzyme activity for applications in biotechnology and agriculture.

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibitors: Cytokinins are plant hormones that regulate cell division and growth. The enzyme Cytokinin Oxidase/Dehydrogenase (CKX) is responsible for their degradation. nih.govresearchgate.net Inhibiting CKX can increase the levels of active cytokinins, which has potential applications in improving crop yield and stress tolerance. nih.gov Phenylurea derivatives, such as Thidiazuron (TDZ), are known CKX inhibitors. researchgate.net The design of new, more potent, and selective CKX inhibitors often involves modification of the phenyl ring. The 2-chloro substitution is a feature found in some potent inhibitors. researchgate.net The this compound scaffold is therefore a promising starting point for synthesizing novel diphenylurea-based compounds with enhanced CKX inhibitory activity.

| Target Enzyme | Inhibitor Class | Potential Application |

| Cytokinin Oxidase/Dehydrogenase (CKX) | Diphenylurea derivatives | Agriculture and Plant Biotechnology (e.g., improving crop yield). nih.gov |

Investigation of Biological Activity and Molecular Mechanisms

In Vitro and In Vivo Biological Evaluation of Derivatives

The biological impact of 2-chloro-4-(difluoromethoxy)aniline derivatives has been assessed across various biological systems. These studies are crucial in determining the potential of these compounds as therapeutic agents or as leads for further optimization.

The fight against cancer continues to demand novel therapeutic strategies. Derivatives of this compound have been investigated for their ability to inhibit the growth of cancer cells and induce programmed cell death, known as apoptosis.

Several studies have highlighted the anti-proliferative efficacy of related compounds against the human melanoma cell line A375. For instance, certain hydroxylated biphenyl (B1667301) compounds, which are structurally related to derivatives of the core compound, have demonstrated significant anti-tumor potential against melanoma cells. mdpi.com These compounds showed IC50 values in the low micromolar range, indicating potent inhibition of cell growth, while exhibiting no toxicity to normal fibroblasts. mdpi.com The anti-proliferative effects were found to be long-lasting and irreversible. mdpi.com Further investigation into the mechanism revealed that these compounds can arrest the cell cycle at the G2/M transition phase, preventing cancer cells from entering mitosis. mdpi.com

Similarly, synthetic chalcone (B49325) derivatives containing methoxy (B1213986) and fluoro groups have also shown significant anti-proliferative activities against A375 melanoma cells. nih.gov Specific chalcones induced cell cycle arrest in the S-G2/M phase and triggered apoptosis through the activation of caspase-3. nih.gov Another class of compounds, amidinoureas, has also been evaluated for its anti-proliferative activity on the A375 cell line, showing effectiveness in the low micromolar range. researchgate.net

The induction of apoptosis is a key mechanism for many anti-cancer drugs. Studies on compounds like 2-chloro-2'-deoxyadenosine (CldAdo) and 9-beta-D-arabinosyl-2-fluoroadenine (F-ara-A) in chronic lymphocytic leukemia (CLL) cells have demonstrated their ability to induce the characteristic features of apoptosis, including DNA fragmentation. nih.gov This process was found to be both time and dose-dependent. nih.gov

Table 1: Anti-proliferative Activity of Selected Compound Derivatives against A375 Melanoma Cells

| Compound Class | Specific Derivative(s) | Observed Effect | IC50 Value | Reference |

| Hydroxylated Biphenyls | Compound 11 | Anti-proliferative, cell cycle arrest at G2/M | 1.7 ± 0.5 μM | mdpi.com |

| Compound 12 | Anti-proliferative, cell cycle arrest at G2/M | 2.0 ± 0.7 μM | mdpi.com | |

| Chalcones | CH-1, CH-3, CH-4, CH-7 | Anti-proliferative, cell cycle arrest at S-G2/M, apoptosis | Not specified | nih.gov |

| Amidinoureas | Not specified | Anti-proliferative | Low micromolar range | researchgate.net |

This table is for illustrative purposes and includes data from related compound classes to demonstrate the potential of aniline (B41778) derivatives.

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents is therefore a critical area of research. Aniline derivatives have been explored for their potential to combat pathogenic bacterial strains.

A study investigating 68 aniline derivatives demonstrated the antibacterial effects of certain compounds against Vibrio parahaemolyticus and Vibrio harveyi, which are common causes of foodborne illnesses. nih.govnih.gov Two compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), were particularly effective, exhibiting both antibacterial and antibiofilm properties. nih.govnih.gov These compounds were shown to disrupt the bacterial cell membrane and were bactericidal at a concentration of 100 µg/mL. nih.govnih.gov

The minimum inhibitory concentrations (MICs) for ACNBF and ITFMA against planktonic cells were 100 µg/mL and 50 µg/mL, respectively. nih.gov Furthermore, these compounds effectively suppressed the formation of biofilms, which are communities of bacteria that are notoriously difficult to eradicate. nih.govnih.gov They also reduced various virulence factors, including motility and protease activity. nih.govnih.gov

Other research has shown that certain Streptomyces strains isolated from beehives produce compounds with broad-spectrum antimicrobial activity against Gram-positive bacteria, including pathogenic species like Staphylococcus aureus and Enterococcus faecalis. frontiersin.org A novel hybrid peptide, LENART01, has also demonstrated potent antibacterial activity against various strains of E. coli. mdpi.com

Table 2: Antimicrobial Activity of Selected Aniline Derivatives

| Compound | Pathogenic Strain(s) | Activity | MIC | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial, Antibiofilm | 100 µg/mL | nih.govnih.gov |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial, Antibiofilm | 50 µg/mL | nih.govnih.gov |

This table highlights the antimicrobial potential of aniline derivatives against specific pathogenic strains.

The control of insect pests is crucial for agriculture and public health. The development of new insecticides is driven by the need to overcome resistance to existing products and to find more environmentally friendly solutions.

Research into 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties has revealed significant insecticidal activity. nih.gov A study evaluating these compounds against pests such as the oriental armyworm (Mythimna separata), cowpea aphid (Aphis craccivora), and carmine (B74029) spider mite (Tetranychus cinnabarinus) found that several derivatives exhibited high efficacy. nih.gov

Specifically, compounds 5a, 5d, 5g, 5h, and 5k showed 100% inhibition against Mythimna separata at a concentration of 500 mg/L. nih.gov The structure-activity relationship indicated that the presence of a methoxy group at the second position of the benzene (B151609) ring or chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position resulted in optimal insecticidal activity. nih.gov These findings suggest that 2-phenylpyridine derivatives represent a promising avenue for the discovery of novel insecticides. nih.gov

Table 3: Insecticidal Activity of 2-Phenylpyridine Derivatives at 500 mg/L

| Compound | Target Pest | Inhibition (%) | Reference |

| 5a | Mythimna separata | 100 | nih.gov |

| 5d | Mythimna separata | 100 | nih.gov |

| 5g | Mythimna separata | 100 | nih.gov |

| 5h | Mythimna separata | 100 | nih.gov |

| 5k | Mythimna separata | 100 | nih.gov |

This table showcases the potent insecticidal effects of specific 2-phenylpyridine derivatives.

Mechanisms of Action and Target Identification

Understanding how a compound exerts its biological effects at the molecular level is fundamental to drug development. This knowledge allows for the rational design of more potent and selective molecules.

The interaction of a compound with specific cellular receptors is often the initial step in its mechanism of action. For instance, in the context of antimicrobial activity, it has been suggested that the opioid-based hybrid peptide LENART01 may interact with Toll-like receptors (TLRs), particularly TLR4, which are known to recognize bacterial lipopolysaccharide (LPS). mdpi.com This interaction triggers an innate immune response. mdpi.com The antimicrobial activity of LENART01 was significantly reduced when co-administered with an opioid receptor antagonist, suggesting a role for these receptors in its mechanism. mdpi.com

Enzymes are critical for many cellular processes, and their inhibition is a common strategy in drug therapy. While specific enzymatic inhibition data for direct derivatives of this compound is not extensively available in the provided search results, the anti-proliferative effects observed in melanoma cells suggest potential interactions with key signaling pathways.

For example, the A375 melanoma cell line harbors a BRAF V600E mutation, which leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation. mdpi.com The observed anti-proliferative effects of hydroxylated biphenyl compounds in these cells could potentially involve the inhibition of B-Raf or other downstream components of this pathway. mdpi.com However, direct enzymatic inhibition studies are needed to confirm this hypothesis.

Cellular Pathway Modulation

Derivatives of this compound have been instrumental in the development of potent kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

One significant area of investigation involves the synthesis of pyrimidine (B1678525) derivatives incorporating the 2-chloro-4-(difluoromethoxy)phenylamino moiety. These compounds have been evaluated for their ability to inhibit various kinases. For instance, a series of 2,4-disubstituted pyrimidine derivatives were designed and synthesized as potential inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR2), and epidermal growth factor receptor (EGFR). The this compound part of these molecules often serves as a key pharmacophore that binds to the hinge region of the kinase domain, a critical interaction for inhibitory activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic modification of the this compound scaffold has been a cornerstone of medicinal chemistry efforts to optimize the potency and selectivity of kinase inhibitors. SAR studies have provided valuable insights into how different structural features influence biological activity.

For a series of 2,4-disubstituted pyrimidine derivatives, the presence of the this compound group was found to be crucial for their inhibitory effects. Modifications at other positions of the pyrimidine ring led to significant variations in potency against different kinases. For example, the introduction of various substituents at the C5 position of the pyrimidine ring has been explored to enhance the interaction with the target kinase.

Table 1: Illustrative SAR Data for Pyrimidine Derivatives of this compound

| Compound ID | R-Group at Pyrimidine C5 | Target Kinase | IC₅₀ (nM) |

| A | -H | FLT3 | 150 |

| B | -CH₃ | FLT3 | 75 |

| C | -Cl | FLT3 | 50 |

| D | -H | VEGFR2 | 200 |

| E | -CH₃ | VEGFR2 | 120 |

| F | -Cl | VEGFR2 | 80 |

Note: The data in this table is illustrative and based on general findings in kinase inhibitor research. IC₅₀ is the half-maximal inhibitory concentration.

Pharmacokinetic and Pharmacodynamic Considerations

The translation of a biologically active compound into a viable drug candidate is heavily dependent on its pharmacokinetic and pharmacodynamic properties. The this compound moiety has been shown to impart favorable characteristics in this regard.

The difluoromethoxy group is known to be more resistant to metabolic degradation compared to a simple methoxy group. O-demethylation is a common metabolic pathway for methoxy-containing compounds, leading to their rapid clearance from the body. The presence of the fluorine atoms in the difluoromethoxy group significantly increases the strength of the C-O bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes. This enhanced metabolic stability can lead to a longer half-life and improved bioavailability of the drug.

The physicochemical properties of the this compound scaffold, such as its lipophilicity and molecular weight, play a crucial role in its ability to cross cellular membranes. The difluoromethoxy group can increase the lipophilicity of a molecule, which can enhance its passive diffusion across the lipid bilayers of cell membranes.

However, increased lipophilicity can also lead to higher binding to plasma proteins and non-specific tissues, which can affect the free concentration of the drug available to interact with its target. Furthermore, while enhanced membrane permeability is generally desirable, the ability to cross the blood-brain barrier (BBB) is a double-edged sword. For drugs targeting the central nervous system, BBB penetration is essential. For peripherally acting drugs, it can lead to unwanted side effects. The properties of the this compound moiety can be fine-tuned through chemical modifications to achieve the desired permeability profile.

Computational and Theoretical Approaches in 2 Chloro 4 Difluoromethoxy Aniline Research

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., B-Raf protein)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule, or ligand, might interact with a protein target. The B-Raf protein, a serine/threonine-protein kinase, is a crucial component of the RAS/MAPK signaling pathway and a validated target in cancer therapy. nih.gov

Key interactions that are typically analyzed in the docking of inhibitors to the B-Raf active site include:

Hydrogen Bonds: These are crucial for anchoring the ligand within the binding pocket. For instance, the aniline (B41778) nitrogen of 2-Chloro-4-(difluoromethoxy)aniline could potentially form hydrogen bonds with amino acid residues in the B-Raf active site.

Hydrophobic Interactions: The aromatic ring and the difluoromethoxy group of the compound would likely engage in hydrophobic interactions with nonpolar residues of the protein.

Halogen Bonds: The chlorine atom on the aniline ring can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in ligand-protein binding.

The results of a molecular docking study are often presented as a scoring function, which estimates the binding affinity, and a visual representation of the binding mode. This information is invaluable for medicinal chemists to design more potent and selective inhibitors. For example, in a study of purine-2,6-dione (B11924001) analogues as BRAF inhibitors, molecular docking was used to analyze the binding modes of the inhibitors and derive structure-activity relationships. nih.gov

Table 1: Example of Interaction Analysis from a Molecular Docking Study

| Interaction Type | Ligand Moiety | Protein Residue (Example) |

| Hydrogen Bond | Aniline NH2 | Asp594 |

| Hydrophobic | Phenyl Ring | Trp531, Phe583 |

| Halogen Bond | Chlorine | Gly596 (Backbone Carbonyl) |

| Hydrophobic | Difluoromethoxy | Val471, Leu514 |

This table represents a hypothetical interaction pattern for this compound based on known B-Raf inhibitor binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uky.edu These models are then used to predict the activity of new, unsynthesized compounds.

For a class of compounds like substituted anilines, a QSAR study would involve compiling a dataset of aniline derivatives with their measured biological activities (e.g., inhibitory concentration against a specific enzyme). nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Connectivity indices, topological indices.

3D Descriptors: Molecular shape, volume, surface area.

Physicochemical Descriptors: LogP (lipophilicity), pKa, electronic properties.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. A study on the lipophilicity of aniline derivatives utilized descriptors such as the Barysz matrix, hydrophilicity factor, and Moriguchi octanol-water partition coefficient to build robust QSAR models. nih.gov Another QSAR study on the toxicity of chloro-substituted anilines used the 1-octanol/water partition coefficient (log K_OW) and Hammett sigma constants as descriptors. uky.edu

A hypothetical QSAR equation for a series of aniline derivatives might look like:

Biological Activity = c1 * LogP + c2 * Σσ + c3 * V + constant

Where:

LogP represents lipophilicity.

Σσ represents the sum of Hammett electronic parameters.

V represents the molecular volume.

c1, c2, and c3 are the coefficients determined by the regression analysis.

The predictive power of a QSAR model is assessed through internal and external validation techniques. Once validated, such a model could be used to predict the biological activity of this compound and guide the synthesis of more active analogues.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, the orientation of the difluoromethoxy group relative to the aniline ring is of particular interest.

Molecular Dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time. youtube.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. youtube.com These simulations can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a protein binding site. youtube.com

For this compound, an MD simulation could provide insights into:

The preferred rotational barriers of the C-O and C-N bonds.

The conformational landscape of the difluoromethoxy group.

The stability of different conformers in various solvents.

The dynamic behavior of the molecule when bound to a protein target, assessing the stability of the docked pose.

A study on the molecular simulation of the aniline molecule showed that in a polymer, the aniline rings maintain their planar formation but rotate around the nitrogen atoms. researchgate.net This highlights the importance of understanding the conformational flexibility of such molecules.

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.netcore.ac.uk DFT calculations can provide valuable information about the reactivity and stability of a molecule. For this compound, DFT can be used to calculate a variety of electronic properties:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which can be used to predict sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, providing insights into intermolecular interactions.

Bond Dissociation Energies: DFT can be used to calculate the energy required to break a specific bond, which is useful for predicting the metabolic stability of a molecule. nih.gov

A DFT study on halosubstituted anilines provided insights into their structural and spectroscopic properties. dntb.gov.ua Such studies can elucidate the effects of the chloro and difluoromethoxy substituents on the electronic properties of the aniline ring in this compound.

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Related to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

These values are hypothetical and would need to be calculated using DFT software.

Bioisosteric Replacement Studies and Design

Bioisosterism is a strategy in drug design where a part of a lead molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. researchgate.net The difluoromethoxy group in this compound is itself a bioisostere for other functional groups.

The difluoromethyl group (CF2H) is considered a lipophilic hydrogen bond donor and can be a bioisostere for hydroxyl, thiol, or amine groups. acs.org The difluoromethoxy group (OCF2H) shares some of these properties and is often used to replace a methoxy (B1213986) group to increase metabolic stability and modulate lipophilicity. informahealthcare.com

In the context of this compound, bioisosteric replacement studies could involve:

Replacing the difluoromethoxy group: One could explore replacing the -OCHF2 group with other functionalities like -OCF3, -SCF3, or a small heterocyclic ring to investigate the impact on activity and properties. The trifluoromethyl group, for instance, is known to increase lipophilicity and metabolic stability. mdpi.com

Replacing the chlorine atom: The chlorine atom could be replaced with other halogens (F, Br, I) or a methyl group to probe the effect on binding affinity and selectivity.

Varying the substitution pattern: The positions of the chloro and difluoromethoxy groups on the aniline ring could be altered to explore different isomers.

These bioisosteric modifications can lead to the discovery of new analogues with improved drug-like properties. The rationale behind these replacements is often guided by the computational analyses described in the preceding sections.

Table 3: Common Bioisosteric Replacements for Functional Groups in this compound

| Original Group | Bioisosteric Replacement(s) | Potential Effect(s) |

| -OCHF2 | -OCH3, -OCF3, -SCH3, -SCF3 | Modulate lipophilicity, metabolic stability, hydrogen bonding capacity |

| -Cl | -F, -Br, -CH3, -CN | Alter size, electronics, and halogen bonding potential |

| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Modify solubility, polarity, and metabolic pathways |

Advanced Analytical Methodologies for 2 Chloro 4 Difluoromethoxy Aniline Characterization

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Chloro-4-(difluoromethoxy)aniline. Each method offers unique information, and together they provide a complete structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within this compound.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The difluoromethoxy group (-OCHF₂) characteristically presents as a triplet due to coupling with the two equivalent fluorine atoms. The amine (-NH₂) protons typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the difluoromethoxy carbon. The carbon of the difluoromethoxy group typically appears as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro, amino, and difluoromethoxy substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and are expected to produce a single signal. This signal appears as a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift is characteristic of a difluoromethyl ether environment. For instance, the related compound 4-(difluoromethoxy)benzonitrile shows a ¹⁹F signal at -82.35 ppm as a doublet with a coupling constant of 72.5 Hz. rsc.org A typical chemical shift range for Ar-CF₂H groups is around -82 ppm. ucsb.edu

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted values are based on established substituent effects on the aniline (B41778) scaffold.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H (Aromatic) | ¹H | 6.5-7.5 | m | - |

| H (-OCHF₂) | ¹H | ~6.6 | t | JH-F ≈ 72-75 |

| H (-NH₂) | ¹H | 3.5-4.5 | br s | - |

| C (Aromatic) | ¹³C | 110-150 | s | - |

| C (-OCHF₂) | ¹³C | ~115 | t | JC-F ≈ 240-250 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to display key absorption bands confirming its structure. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region. nih.govresearchgate.net Aromatic C-H stretching appears just above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ range. The strong C-O stretching of the ether linkage and the very strong C-F stretching vibrations from the difluoro-moiety are expected in the fingerprint region, typically between 1000-1300 cm⁻¹. nih.govresearchgate.net The C-Cl stretch appears at lower wavenumbers, generally in the 700-850 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (-O-CF₂) | C-O Stretch | 1200 - 1300 |

| Difluoro (-CF₂) | C-F Stretch | 1000 - 1200 |

| Chloro (-Cl) | C-Cl Stretch | 700 - 850 |

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum is dominated by the aniline chromophore. The presence of the amino (-NH₂) and difluoromethoxy (-OCHF₂) groups, both being auxochromes, is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. A crucial diagnostic feature is the presence of an isotopic peak at M+2, with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. miamioh.edu Common fragmentation pathways for anilines include α-cleavage and loss of small neutral molecules. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. This technique is critical for confirming the chemical formula of this compound (C₇H₆ClF₂NO). The precise mass measurement distinguishes it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for this compound Adducts Data predicted by computational methods. uni.lu

| Adduct | Chemical Formula | Predicted Mass-to-Charge (m/z) |

|---|---|---|

| [M]⁺ | [C₇H₆ClF₂NO]⁺ | 193.01005 |

| [M+H]⁺ | [C₇H₇ClF₂NO]⁺ | 194.01788 |

| [M+Na]⁺ | [C₇H₆ClF₂NONa]⁺ | 215.99982 |

| [M-H]⁻ | [C₇H₅ClF₂NO]⁻ | 192.00332 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby enabling accurate purity assessment.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The method is widely used for purity determination and quantification of related substances in aniline derivatives. epa.govresearchgate.net A typical GC system for this analysis would employ a capillary column with a non-polar or mid-polarity stationary phase. Detection can be achieved using a Flame Ionization Detector (FID) for general purity analysis or a mass spectrometer (GC-MS) for definitive peak identification and quantification of impurities. d-nb.inforesearchgate.net

Table 4: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 70 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temp | 280 °C (FID) or MS Transfer Line at 280 °C |

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and purity assessment of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing aniline derivatives. ekb.egepa.govsynectics.net This method allows for the separation of the target compound from both more polar and less polar impurities.

A standard RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. Gradient elution is often employed to achieve optimal separation of all components within a reasonable analysis time. Detection is typically performed using a UV detector set at a wavelength where the aniline chromophore exhibits strong absorbance.

Table 5: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detection | UV at 254 nm |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental chromatographic technique utilized for the rapid separation and qualitative analysis of chemical substances. Its application in the context of this compound serves primarily to monitor reaction progress during its synthesis and to assess the purity of the final product. The principle of separation in TLC is based on the differential partitioning of the analyte between a stationary phase, typically a thin layer of adsorbent material such as silica gel coated on a plate, and a mobile phase, a solvent or mixture of solvents that moves up the plate by capillary action.

The retention factor (R_f), a key parameter in TLC, is defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. This value is characteristic for a given compound under specific conditions (stationary phase, mobile phase, and temperature), and can be used for identification purposes by comparison with a reference standard.

While specific experimental data for the TLC analysis of this compound is not extensively detailed in publicly available literature, typical conditions for the analysis of substituted anilines can be inferred. A common stationary phase is silica gel 60 F₂₅₄, which allows for visualization of UV-active compounds under a UV lamp. The mobile phase is selected based on the polarity of the analyte. For a moderately polar compound like this compound, a mixture of a non-polar solvent and a more polar solvent is generally effective.

Table 1: Illustrative TLC Parameters for Analysis of Substituted Anilines

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297), dichloromethane) in varying ratios. |

| Visualization | Ultraviolet (UV) light at 254 nm. |

Note: The optimal mobile phase composition would require experimental determination to achieve an R_f value ideally between 0.3 and 0.7 for clear separation.

Crystallographic Analysis (X-ray Diffraction)

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, thereby unambiguously confirming the chemical identity and connectivity of this compound.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, a successful crystallographic analysis would yield a wealth of structural information. This would include the precise geometry of the benzene ring, the spatial orientation of the chloro, amino, and difluoromethoxy substituents, and the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Description |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = [value]°, β = [value]°, γ = [value]° | |

| Volume (V) | [value] ų |

| Z (Molecules per unit cell) | [value] |

| Calculated Density (ρ) | [value] g/cm³ |

Note: The values in this table are placeholders and would need to be determined through single-crystal X-ray diffraction analysis of a suitable crystal of this compound.

Environmental Fate and Ecotoxicological Research of 2 Chloro 4 Difluoromethoxy Aniline

Environmental Degradation Pathways and Metabolite Identification

There is currently no published research detailing the environmental degradation pathways of 2-Chloro-4-(difluoromethoxy)aniline. Consequently, its primary and intermediate metabolites in various environmental compartments such as soil and water have not been identified.

For structurally related compounds, such as chlorinated anilines, degradation can occur through biotic and abiotic processes. For instance, studies on 2-chloro-4-nitroaniline (B86195) have identified aerobic degradation pathways in microorganisms, involving hydroxylation and subsequent ring cleavage. However, it is crucial to note that the presence of the difluoromethoxy group in this compound could significantly alter its environmental behavior compared to other aniline (B41778) derivatives. The high stability of the C-F bond might render the difluoromethoxy group resistant to cleavage, potentially leading to the formation of persistent fluorinated metabolites. Without specific studies, any proposed degradation pathway remains speculative.

Research on Bioaccumulation Potential and Environmental Persistence

Specific data on the bioaccumulation potential and environmental persistence of this compound are not available in the public domain. The persistence of organic compounds in the environment is often linked to their resistance to microbial degradation, hydrolysis, and photolysis.

Aniline and its derivatives are known to be susceptible to microbial degradation under certain conditions. However, the introduction of halogen atoms, such as chlorine and fluorine, can significantly increase their persistence. The difluoromethoxy group, in particular, may contribute to the recalcitrance of the molecule. Per- and polyfluoroalkyl substances (PFAS) are known for their extreme persistence in the environment, and while this compound is not a classic PFAS, the fluorinated moiety raises concerns about its potential for long-term environmental presence.

Methodologies for Environmental Monitoring and Analysis

Specific, validated analytical methods for the routine monitoring of this compound in environmental matrices like water, soil, and sediment are not described in the reviewed literature. However, general analytical techniques used for other aniline derivatives and fluorinated compounds could likely be adapted for its detection.

These methods would typically involve a sample preparation step to extract and concentrate the analyte from the environmental matrix, followed by instrumental analysis.

Potential Analytical Techniques:

| Technique | Description |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile and semi-volatile organic compounds. Derivatization may be necessary to improve the volatility of the aniline. |

| High-Performance Liquid Chromatography (HPLC) | Suitable for non-volatile or thermally labile compounds. HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS) could be used for quantification and identification. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and selectivity, making it ideal for detecting trace levels of contaminants in complex environmental samples. |

The development of a robust analytical method would require the availability of a certified reference standard for this compound to calibrate the instruments and validate the method's accuracy and precision.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Chloro-4-(difluoromethoxy)aniline, and what are their key optimization parameters?

- Methodological Answer : A widely used method involves condensation reactions of halogenated precursors with difluoromethoxy-containing intermediates. For example, polyphosphoric acid-mediated cyclization under controlled temperature (e.g., 150°C) can yield the target compound with high efficiency (89.4% yield reported in analogous syntheses) . Key parameters include reaction time (3–5 hours), stoichiometric ratios of reactants, and acid catalyst selection. Post-synthesis purification via flash chromatography (n-pentane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Spectroscopy : H-NMR (400 MHz, CDCl) typically shows distinct aromatic proton signals (e.g., δ 7.95–8.03 ppm for pyridyl-H and δ 10.44 ppm for hydroxyl groups in analogous structures) .

- Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., [M+H] at m/z 375 for related compounds) .

- X-ray Crystallography : SHELX software is recommended for resolving crystal structures, particularly for verifying substituent positions and bond angles .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar aniline derivatives:

- Hazard Codes : R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin) .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation and direct contact.

- Storage : Store in sealed containers under inert gas (N or Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations elucidate the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can model the compound’s electron density distribution and frontier molecular orbitals. Key steps:

- Geometry optimization at the B3LYP/6-311+G(d,p) level.

- Analysis of HOMO-LUMO gaps to predict reactivity.

- Benchmarking against experimental UV-Vis or electrochemical data to validate computational models .

Q. What mechanistic insights explain the role of this compound in copper-catalyzed carbonylative borylamidation reactions?

- Methodological Answer : The compound acts as an aniline donor in multi-component reactions. Mechanistic studies suggest:

- Step 1 : Oxidative addition of Cu(I) to alkenes, forming a π-complex.

- Step 2 : CO insertion generates acyl-copper intermediates.

- Step 3 : Nucleophilic attack by the aniline group, facilitated by the electron-withdrawing difluoromethoxy substituent, enhances reaction rates.

- Key Evidence : High-resolution mass spectrometry (HRMS) and F-NMR track intermediate formation .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Benchmarking : Compare DFT-predicted activation energies with kinetic studies (e.g., Arrhenius plots from temperature-dependent reactions).

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to account for solvation discrepancies.

- Experimental Validation : Use in situ IR spectroscopy to detect transient intermediates not captured computationally .

Q. What strategies are effective for incorporating this compound into heterocyclic scaffolds for pharmaceutical applications?